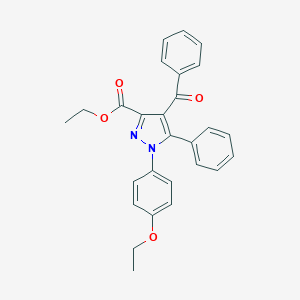![molecular formula C28H26N4O2 B292399 Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292399.png)
Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as BMT-047, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interactions with various molecular targets in the body. In particular, Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability and synaptic transmission. Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to interact with voltage-gated calcium channels, which play a critical role in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate are complex and depend on various factors, including dose, route of administration, and the specific molecular targets involved. In general, Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to modulate neuronal excitability and synaptic transmission, leading to changes in neurotransmitter release and synaptic plasticity. Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to exhibit potent anti-inflammatory and analgesic properties, which may be mediated through its interactions with various molecular targets in the body.
実験室実験の利点と制限
One of the main advantages of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for lab experiments is its potency and specificity for various molecular targets. This allows researchers to study the effects of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate on specific pathways and processes in the body. However, one of the limitations of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
将来の方向性
There are several future directions for the study of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of focus is the development of more efficient and scalable synthesis methods for Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, which would increase its availability and accessibility for researchers. Another area of focus is the investigation of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for its potential applications in the treatment of various diseases, including chronic pain, inflammatory diseases, and neurological disorders. Finally, future research may also focus on the development of novel derivatives of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate with improved potency and selectivity for specific molecular targets.
Conclusion:
In conclusion, Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a novel compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its complex mechanism of action and potent biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate and its derivatives for future applications.
合成法
The synthesis of Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction between 5-amino-1-phenyl-1,2,3,4-tetrazole and ethyl 5,7-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrido[3,4-b]indole-1-carboxylate. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. In pharmacology, Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been investigated for its interactions with various molecular targets, including GABA receptors and voltage-gated calcium channels. In neuroscience, Ethyl 5,7-bis(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its effects on synaptic transmission and neuronal excitability.
特性
分子式 |
C28H26N4O2 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
ethyl 5,7-bis(4-methylphenyl)-1-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C28H26N4O2/c1-4-34-27(33)26-30-32(23-8-6-5-7-9-23)28-29-24(21-14-10-19(2)11-15-21)18-25(31(26)28)22-16-12-20(3)13-17-22/h5-18,25H,4H2,1-3H3 |
InChIキー |
GBWZSMGSHURRDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
正規SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazolidin-3-one](/img/structure/B292316.png)
![(4Z)-5-imino-4-[(3-methoxyphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B292317.png)

![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)





![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292336.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)